1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Overview
Description
1-(Phenylsulfonyl)-1H-pyrrole is a heterocyclic compound . The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .
Synthesis Analysis
1-(Phenylsulfonyl)-1H-pyrrole may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .
Molecular Structure Analysis
The molecular formula of 1-(Phenylsulfonyl)-1H-pyrrole is C10H9NO2S . Its average mass is 207.249 Da and its monoisotopic mass is 207.035400 Da .
Physical and Chemical Properties Analysis
1-(Phenylsulfonyl)-1H-pyrrole is a solid compound . Its melting point is between 88-91 °C .
Scientific Research Applications
Catalysis and Synthesis
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine has been utilized in various synthetic applications. For instance, a palladium-catalyzed decarboxylative Suzuki coupling of azaindole-2-carboxylic acid derivative was used to obtain a series of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines. This method also allowed the synthesis of alkenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines via a Heck coupling process (Suresh et al., 2013).
Chemical Modification and Reactivity
The compound has been shown to undergo various chemical modifications. Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile has been documented, leading to the synthesis of corresponding sulfonyl chlorides, which can be further converted into various sulfonamide derivatives (Janosik et al., 2006).
Structural Analysis
Studies on the molecular structure and hydrogen bonding of related compounds have been conducted. For example, research on 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, which are structurally similar, provided insights into their molecular conformations and the impact of different substituents on these structures (Sagar et al., 2017).
Electronic and Optical Applications
The compound's derivatives have found applications in electronic and optical fields. For instance, cationic bis-cyclometallated iridium(III) complexes with sulfone substituents on cyclometallating ligands, based on structures similar to this compound, have been used as green or blue emitters in light-emitting electrochemical cells (Ertl et al., 2015).
Polymer Chemistry
In polymer chemistry, vinyl polymers bearing pyrrole rings, starting from 1-(phenylsulfonyl)pyrrole, have been synthesized. These polymers, especially their copolymers with 1-vinyl-2-pyrrolidone, are soluble in common solvents and highlight the versatility of this compound in polymer synthesis (Kamogawa et al., 1991).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been investigated as c-Met inhibitors, showing potential in cancer treatment. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives showed strong kinase inhibition and cell inhibition in vitro, indicating their potential in targeted cancer therapies (Liu et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the phenylsulfonyl group serves as an n-blocking and directing group in various organic syntheses .
Mode of Action
The mode of action of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with its targets. The phenylsulfonyl group plays a crucial role in this interaction. It may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17,12-4-2-1-3-5-12)15-9-7-11-6-8-14-10-13(11)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEJGFIYSBWASK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732429 | |
Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867034-27-3 | |
Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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